molecular formula C8H9NO2 B021215 Methyl 6-methylnicotinate CAS No. 5470-70-2

Methyl 6-methylnicotinate

Cat. No. B021215
CAS RN: 5470-70-2
M. Wt: 151.16 g/mol
InChI Key: VYPPZXZHYDSBSJ-UHFFFAOYSA-N
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Description

Methyl 6-methylnicotinate is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white or pale brown solid . This compound is used in the treatment of CNS disorders using D-amino acid oxidase and D-aspartate oxidase inhibitors .


Synthesis Analysis

The synthesis of 6-methyl nicotine involves taking 6-methyl nicotinic acid methyl ester and gamma-butyrolactone as initial raw materials, and sequentially carrying out ester condensation reaction, ring opening reaction, reduction reaction, halogenation reaction and amination ring closing reaction to obtain the target product . A detailed synthesis protocol to generate 6-methyl nicotine from petrochemical precursors has been described in recently awarded patents .


Molecular Structure Analysis

6-methyl nicotine is a structural analogue of nicotine, with a methyl group substitution at position 6 of nicotine’s pyridine ring . The IUPAC name for Methyl 6-methylnicotinate is methyl 6-methylpyridine-3-carboxylate .


Physical And Chemical Properties Analysis

Methyl 6-methylnicotinate is a solid substance . Its molecular weight is 151.16 g/mol . The melting point is between 34 - 37 °C .

Scientific Research Applications

Pharmacological Applications

Methyl 6-methylnicotinate, also known as 6-methylnicotine, has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability . It has been found to have similar pharmacological effects to nicotine in animal models . This makes it a potential candidate for pharmaceutical applications such as smoking cessation and treatment of central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD .

Toxicological Assessment

6-methylnicotine has been subjected to chemical, pharmacological, and toxicological assessments . The compound has been found to have comparable chemical, pharmacological, and toxicological properties to the more widely used nicotine . This makes it a potential alternative to nicotine in various applications.

Use in Electronic Nicotine Delivery Systems (ENDS)

6-methylnicotine has been used in e-liquid formulations containing propylene glycol (PG) and vegetable glycerin (VG) for use in an electronic nicotine delivery system (ENDS) . The aerosol transfer efficiency of 6-methylnicotine was found to be similar to that of nicotine .

Regulatory Considerations

The FDA needs to determine whether 6-methylnicotinate is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methylnicotinate can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) . This has implications for the regulatory status and marketing of products containing 6-methylnicotinate.

Use in Synthetic Nicotine Products

6-methylnicotinate has been used in synthetic nicotine products . A new electronic cigarette pod system, named Spree Bar, has been marketed as containing “Metatine”, a trademarked name for 6-methylnicotinate .

Potential for Bypassing Regulatory Schemes

A recent report by the World Health Organization (WHO) warned that non-nicotine tobacco alkaloids or other synthetic nicotine analogs could be used by manufacturers to bypass regulatory schemes focusing on nicotine alone . 6-methylnicotinate, as a synthetic nicotine analog, could potentially be used in this way.

Safety and Hazards

It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols when handling Methyl 6-methylnicotinate .

Future Directions

As of April 14, 2022, the United States Food and Drug Administration (FDA) has been authorized to regulate tobacco products containing nicotine from any source, including synthetic, requiring manufacturers to submit a premarket tobacco product application (PMTA) . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

Mechanism of Action

Target of Action

Methyl 6-methylnicotinate, also known as the methyl ester of Niacin, primarily targets the peripheral vasodilation system . This compound is used as an active ingredient in over-the-counter topical preparations indicated for muscle and joint pain . It is also used for veterinary purposes to treat respiratory diseases, vascular disorders, rheumatoid arthritis, and muscle and joint pains .

Mode of Action

The action of Methyl 6-methylnicotinate is thought to involve peripheral vasodilation . Following topical administration, it acts as a peripheral vasodilator to enhance local blood flow at the site of application . It induces vasodilation of the peripheral blood capillaries which are located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .

Biochemical Pathways

This molecule is strictly locally-acting due to its short half-life .

Pharmacokinetics

It’s known that the aerosol transfer efficiency of 6-methylnicotinate is similar to that of nicotine .

Result of Action

The result of Methyl 6-methylnicotinate’s action is the temporary relief of aches and pains in muscles, tendons, and joints . This is achieved through the enhancement of local blood flow at the site of application, which is induced by the vasodilation of peripheral blood capillaries .

Action Environment

The action, efficacy, and stability of Methyl 6-methylnicotinate can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . It is soluble in chloroform, ethyl acetate, and methanol to a small extent , which could affect its action in different environments. Furthermore, it’s important to avoid dust formation and ensure adequate ventilation when handling the compound .

properties

IUPAC Name

methyl 6-methylpyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO2/c1-6-3-4-7(5-9-6)8(10)11-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPPZXZHYDSBSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80282781
Record name Methyl 6-methylnicotinate
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Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-methylnicotinate

CAS RN

5470-70-2
Record name Methyl 6-methylnicotinate
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Record name 6-Methyl(pyridine-3-carboxylic acid)methyl ester
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Record name Methyl 6-methylnicotinate
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Record name Methyl 6-methylnicotinate
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Record name 3-Pyridinecarboxylic acid, 6-methyl-, methyl ester
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Record name 6-METHYL(PYRIDINE-3-CARBOXYLIC ACID)METHYL ESTER
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Synthesis routes and methods I

Procedure details

6-Methylnicotinic acid (0.1 mole) is refluxed in 100 ml. of methanol saturated with gaseous hydrogen chloride for 1 hour and then evaporated to dryness. The residue is stirred saturated aqueous sodium bicarbonate solution and the product is extracted into chloroform. The chloroform extract is dried and concentrated to dryness to give methyl 6-methylnicotinate.
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Synthesis routes and methods II

Procedure details

A solution of 6-methyl nicotinic acid, 2-1 (5 g, 36.5 mmol) in 100 ml of anhydrous methanol was placed in a 250 ml three neck flask equipped with a dropping funnel vertical condenser and CaCl2 drying tube. The reaction solution was cooled to -15° in an ice acetone bath and SOCl2 (5 ml, 69.1 mmol) was added dropwise. The solution was then heated at reflux for 3 h then cooled and the solvent removed at reduced pressure. The resulting white solid was treated with 60 ml of saturated NaHCO3 and extracted into CH2Cl2 (3×50 ml). The pooled extracts were dryed (Na2SO4 ), filtered and evaporated at reduced pressure. The resulting oil crystallized on standing giving 2-2 as a white solid.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is methyl 6-methylnicotinate a desirable starting material for the synthesis of Dimebone?

A1: Methyl 6-methylnicotinate is a particularly attractive starting point for Dimebone synthesis due to its cost-effectiveness and versatility. [] Previous synthetic routes relied on 2-methyl-5-vinylpyridine, which is more expensive. Utilizing methyl 6-methylnicotinate allows for a more economical production process while still achieving high yields of the target compound. []

Q2: Can you describe a novel synthetic approach to Dimebone using methyl 6-methylnicotinate?

A2: One approach utilizes methyl 6-methylnicotinate to synthesize a crucial ketone intermediate (ketone 2) in a multi-step process. [] This ketone then undergoes annulation with a vinamidinium species and ammonia to construct the pyridine ring found in Dimebone. This specific reaction boasts a remarkable 97% assay yield. [] Notably, the synthesis of the ketone intermediate itself is achievable through three different routes, all utilizing methyl 6-methylnicotinate and achieving over 65% overall yield. [] This flexibility in synthetic pathways underscores the value of methyl 6-methylnicotinate in producing Dimebone.

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